2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol
Overview
Description
2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C14H21BrN2O It features a piperazine ring substituted with a 4-bromophenyl group and an ethanol moiety
Scientific Research Applications
2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Safety and Hazards
Mechanism of Action
Target of Action
It is known that compounds with a piperazine motif are commonly found in pharmaceuticals and can interact with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
Phenylpiperazine compounds have been shown to have α receptor blocking activity
Biochemical Pathways
Given the wide range of potential targets and disease states associated with piperazine compounds , it is likely that multiple pathways could be affected.
Pharmacokinetics
It is known that the piperazine motif is commonly used in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Some derivatives of 1,2,4-triazole with a piperazine moiety have exhibited good antibacterial activity , suggesting that 2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol may have similar effects.
Biochemical Analysis
Biochemical Properties
2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to modulate the activity of certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux. Additionally, this compound can bind to specific proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and context. Additionally, it may interact with DNA or RNA, influencing gene expression and protein synthesis. The molecular mechanism of this compound also involves changes in the conformation of proteins, which can affect their function and stability .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have both immediate and delayed effects on cells, depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At high doses, it can exhibit toxic or adverse effects, potentially leading to cell death or other detrimental outcomes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. This compound can influence metabolic flux by modulating the activity of specific enzymes, leading to changes in the levels of metabolites. Additionally, this compound may affect the synthesis and degradation of certain biomolecules, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its localization within different cellular compartments. The distribution of this compound can also influence its accumulation in specific tissues, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol typically involves the reaction of 4-bromophenyl ethyl ketone with piperazine, followed by reduction and subsequent functionalization to introduce the ethanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: 4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)acetaldehyde or 4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)acetic acid.
Reduction: 2-(4-(1-Phenylethyl)piperazin-1-yl)ethanol.
Substitution: 2-(4-(1-(4-Azidophenyl)ethyl)piperazin-1-yl)ethanol or 2-(4-(1-(4-Thiophenyl)ethyl)piperazin-1-yl)ethanol.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the bromophenyl group.
2-(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanol: Contains a nitro and trifluoromethyl group instead of a bromophenyl group.
2-(4-(1-(4-Chlorophenyl)ethyl)piperazin-1-yl)ethanol: Similar structure with a chlorophenyl group instead of a bromophenyl group.
Uniqueness
2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further functionalization. Additionally, the combination of the piperazine ring and the ethanol moiety provides a balance of hydrophilic and hydrophobic properties, enhancing its potential as a pharmacological agent .
Properties
IUPAC Name |
2-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-12(13-2-4-14(15)5-3-13)17-8-6-16(7-9-17)10-11-18/h2-5,12,18H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLMBAWFWFODKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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